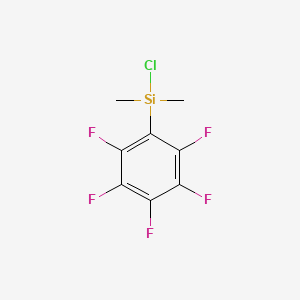

Pentafluorophenyldimethylchlorosilane

Description

Significance of Chlorosilanes in Contemporary Chemical Synthesis and Materials Science Research

Chlorosilanes are a class of reactive organosilicon compounds characterized by at least one silicon-chlorine (Si-Cl) bond. This bond is the key to their utility, serving as a highly reactive site for a multitude of chemical transformations. They are indispensable intermediates in the production of silicones, which are widely used as sealants, adhesives, lubricants, and coatings. The hydrolysis of chlorosilanes, such as dimethyldichlorosilane, leads to the formation of siloxane backbones, the fundamental structure of silicone polymers.

Beyond silicone production, chlorosilanes are crucial in materials science. Trichlorosilane, for example, is a key precursor in the Siemens process to produce ultrapure polycrystalline silicon for the semiconductor and solar energy industries. Their ability to react with hydroxyl groups on surfaces like glass and silicon wafers makes them excellent surface-modifying agents, capable of altering properties such as adhesion, hydrophobicity, and chemical resistance. google.com This reactivity allows for the covalent bonding of functional organic groups to inorganic substrates, a foundational technique in the creation of advanced hybrid materials. up.pt

Table 1: Prominent Chlorosilanes and Their Primary Applications

| Chlorosilane Compound | General Formula | Key Application Areas |

|---|---|---|

| Trichlorosilane | HSiCl₃ | Production of high-purity polysilicon for semiconductors. |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Primary monomer for producing polydimethylsiloxane (B3030410) (silicone) polymers. |

| Methyltrichlorosilane | CH₃SiCl₃ | Cross-linking agent to create branched silicone resins. |

Overview of Fluorinated Organosilicon Compounds in Academic Inquiry

The introduction of fluorine into organosilicon compounds imparts a unique and powerful set of properties. The high electronegativity and low polarizability of fluorine atoms create molecules with low surface energy, high thermal stability, and both hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics. These properties make fluorinated organosilicon compounds, often called fluorosilicones, highly valuable in specialized applications where conventional silicones may not suffice.

In academic research, these compounds are explored for a wide range of uses. Their low surface energy is exploited in the development of anti-fouling coatings, self-cleaning surfaces, and release liners for pressure-sensitive adhesives. lehigh.edu The thermal stability of the silicon-oxygen backbone combined with the chemical resistance of the fluorinated side chains makes them suitable for high-performance sealants and elastomers in the aerospace and automotive industries. rsc.org Furthermore, the unique interactions of fluorinated moieties are being investigated for applications in biomedical devices, microfluidics, and as selective stationary phases in chromatography. nih.govnih.gov The ability to create "fluorous" phases, which are distinct from both aqueous and organic phases, opens up novel strategies for catalyst recovery and product purification in chemical synthesis.

Table 2: Properties Conferred by Fluorination of Organosilicon Compounds

| Property | Description | Resulting Application |

|---|---|---|

| Low Surface Energy | The C-F bond is highly polarized but has a small dipole moment, leading to weak intermolecular forces. | Water/oil repellent coatings, release agents, surfactants. |

| High Thermal Stability | The strength of the Si-O and C-F bonds contributes to resistance to degradation at high temperatures. | High-performance elastomers and sealants for aerospace. |

| Chemical Inertness | The fluorine atoms shield the polymer backbone from chemical attack. | Gaskets and seals for harsh chemical environments. |

| Unique Solubility | "Fluorous" compounds are often soluble in fluorinated solvents but not in common organic or aqueous solvents. | Separation and purification techniques, catalyst recovery. |

Research Trajectories of Pentafluorophenyldimethylchlorosilane within Organosilicon Frameworks

This compound emerges as a strategic reagent for integrating the desirable properties of fluorinated aromatic systems with silicon chemistry. Its research trajectories are primarily focused on leveraging its unique trifunctional character: the reactive Si-Cl bond, the stable dimethylsilyl group, and the electron-poor, rigid pentafluorophenyl (PFP) ring.

Key areas of investigation include:

Derivatization Agent for Analytical Chemistry: The pentafluorophenyl group is a strong electron-capturing moiety, making it an excellent tag for enhancing the sensitivity of analytes in gas chromatography with electron capture detection (GC-ECD). tcichemicals.com this compound, also known as Flophemesyl Chloride, is used to derivatize molecules with active hydrogens, such as alcohols and phenols. tcichemicals.com This process modifies the original molecule to make it more volatile and easily detectable at trace levels. researchgate.netobrnutafaza.hr

Surface Modification: The compound is used to chemically bond the pentafluorophenyldimethylsilyl group to surfaces, particularly silica (B1680970). This modification creates a stationary phase for high-performance liquid chromatography (HPLC) with unique selectivity. nih.gov The PFP phase can engage in multiple types of interactions, including hydrogen bonding, dipole-dipole, π-π, and hydrophobic interactions, enabling the separation of complex mixtures like tocochromanols (Vitamin E compounds) that are challenging to resolve on standard C18 columns. nih.govglsciences.com

Monomer for Specialty Polymers: Research has explored the use of related pentafluorophenyl-containing silanes as monomers for creating specialty polymers. While high molecular weight polymers are not always easily produced, the resulting oligomeric siloxanes with pendant pentafluorophenyl groups exhibit high thermal stability and resistance to strong acids and bases. rsc.org These materials are investigated for applications requiring robust performance under harsh conditions.

Precursor in Organometallic Synthesis: The pentafluorophenyl group can influence the electronic properties of a molecule. In catalysis, related compounds like tris(pentafluorophenyl)borane (B72294) are used as powerful Lewis acids to catalyze reactions such as the polymerization of silanes. nih.gov While not a direct application of this compound itself, this demonstrates the broader research interest in the catalytic potential of compounds containing the C₆F₅ moiety.

Structure

3D Structure

Propriétés

IUPAC Name |

chloro-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF5Si/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRFRTCWNCVQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066555 | |

| Record name | Chlorodimethylpentafluorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20082-71-7 | |

| Record name | Chlorodimethyl(pentafluorophenyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20082-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020082717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chlorodimethylsilyl)-2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethylpentafluorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylpentafluorophenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Silicon-Chlorine Bond Formation for Chlorosilanes

The formation of the silicon-chlorine bond is a critical step in the synthesis of chlorosilanes. Several methodologies have been developed, ranging from catalytic processes to direct industrial syntheses. While not all methods are directly applicable to a specialized molecule like pentafluorophenyldimethylchlorosilane, they form the basis of chlorosilane chemistry.

Catalytic Chlorination of Hydrosilanes

Catalytic methods offer a controlled approach to the formation of Si-Cl bonds from hydrosilanes (compounds containing a Si-H bond). These reactions often involve transition metal catalysts and a chlorine source.

Palladium complexes are effective catalysts for a variety of transformations involving silicon compounds. In the context of chlorosilane synthesis, palladium catalysts can facilitate the reaction between a hydrosilane and a halogenating agent. While direct palladium-catalyzed chlorination of a hydrosilane like pentafluorophenyldimethylsilane is not widely documented, related palladium-catalyzed reactions are common in organosilicon chemistry. For instance, palladium catalysts are used in the silylation of aryl chlorides, a process that forms a Si-C bond but is mechanistically relevant. organic-chemistry.org The reaction of aryl halides with disilanes in the presence of a palladium catalyst is a known method for forming arylsilanes. scholaris.ca

In a hypothetical application to this compound synthesis, a precursor such as pentafluorophenyldimethylsilane could potentially be chlorinated using a suitable chlorine source and a palladium catalyst. The catalyst would activate the Si-H bond, making it susceptible to attack by the halogenating agent. The choice of ligands on the palladium center would be crucial to optimize the reaction and avoid side reactions.

Direct Synthesis Routes for Organochlorosilanes

The most significant industrial method for producing simple organochlorosilanes, such as dimethyldichlorosilane, is the "Direct Process" or "Rochow-Müller Process". acs.org This process involves the reaction of an organic halide, typically methyl chloride, with elemental silicon at high temperatures (around 300°C) in the presence of a copper catalyst. acs.org

The general reaction is as follows:

2 RCl + Si → R₂SiCl₂

This reaction produces a mixture of organochlorosilanes, including RSiCl₃, R₂SiCl₂, and R₃SiCl, which are then separated by distillation. acs.org While this method is highly efficient for the large-scale production of methylchlorosilanes, it is not suitable for the synthesis of more complex or functionalized chlorosilanes like this compound due to the harsh reaction conditions and lack of selectivity for such a specific product.

A highly plausible and widely used laboratory-scale synthesis for arylsilanes involves the use of Grignard reagents. scholaris.ca For the synthesis of this compound, this would involve the reaction of pentafluorophenylmagnesium bromide with an excess of dimethyldichlorosilane. The Grignard reagent, prepared from bromopentafluorobenzene (B106962) and magnesium, acts as a nucleophile, attacking one of the silicon-chlorine bonds of dimethyldichlorosilane.

C₆F₅Br + Mg → C₆F₅MgBr C₆F₅MgBr + (CH₃)₂SiCl₂ → C₆F₅Si(CH₃)₂Cl + MgBrCl

This method offers a much more controlled and selective route to the desired product compared to the Direct Process. The use of an excess of dimethyldichlorosilane helps to minimize the formation of the double-substituted product, bis(pentafluorophenyl)dimethylsilane. This approach is a cornerstone of laboratory arylsilane synthesis. organic-chemistry.orgsemanticscholar.org

Electrochemical Synthesis of Organosilicon Species from Chlorosilanes

Electrochemical methods provide an alternative approach to forming silicon-containing compounds, often under milder conditions than traditional methods. These techniques typically involve the reduction or oxidation of organosilicon precursors at an electrode surface.

The electrochemical reduction of chlorosilanes is a known method for the formation of silicon-silicon bonds, leading to disilanes and oligosilanes. chemrxiv.org This process involves the application of a reducing potential to a chlorosilane, which results in the cleavage of the Si-Cl bond and the formation of a silyl (B83357) radical intermediate. chemrxiv.org These radicals can then couple to form a Si-Si bond.

The general mechanism can be described as:

R₃SiCl + e⁻ → R₃Si• + Cl⁻ 2 R₃Si• → R₃Si-SiR₃

This method is generally employed for the synthesis of polysilanes and is not a direct route to functionalized monochlorosilanes like this compound.

Further reduction of the silyl radical intermediate at the electrode surface can generate a silyl anion. chemrxiv.org

R₃Si• + e⁻ → R₃Si⁻

These highly reactive silyl anions can then act as nucleophiles and react with another chlorosilane molecule in a heterocoupling reaction to form a disilane. chemrxiv.org This electrochemical approach allows for the controlled generation of silyl anions, which can be difficult to achieve through other means. chemrxiv.org While this is a powerful method for creating Si-Si bonds, it is not a primary route for the synthesis of a monomeric chlorosilane with a specific aryl substituent like this compound.

Targeted Synthesis of Pentafluorophenyl-Substituted Silanes

The creation of a stable silicon-carbon bond between a silicon atom and the pentafluorophenyl ring is the primary challenge in synthesizing these compounds. Researchers have developed targeted methods to achieve this, primarily through organometallic pathways.

The most common and direct method for forming the C₆F₅-Si bond is through the use of organometallic reagents. lookchem.com The Grignard reaction is a well-established technique for this purpose. lookchem.comgelest.com This process typically involves the preparation of a pentafluorophenyl Grignard reagent, such as pentafluorophenylmagnesium bromide (C₆F₅MgBr), from a corresponding pentafluorohalobenzene like bromopentafluorobenzene. chemspider.comnih.gov This highly reactive organometallic intermediate is then reacted with a suitable silicon electrophile.

For the synthesis of this compound, the silicon precursor is dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). The reaction involves the nucleophilic attack of the pentafluorophenyl anion from the Grignard reagent on one of the silicon-chlorine bonds, displacing a chloride ion and forming the desired silicon-carbon bond.

Table 1: Typical Reactants for Grignard-based Synthesis

| Reactant Role | Chemical Compound | Formula |

| Organometallic Precursor | Bromopentafluorobenzene | C₆F₅Br |

| Metal | Magnesium Turnings | Mg |

| Silicon Electrophile | Dichlorodimethylsilane | (CH₃)₂SiCl₂ |

| Solvent | Anhydrous Diethyl Ether | (C₂H₅)₂O |

Careful control of stoichiometry is crucial to prevent over-substitution, where both chlorine atoms on the silicon are replaced, which would lead to the formation of bis(pentafluorophenyl)dimethylsilane. lookchem.com Researchers have noted that once one electron-withdrawing pentafluorophenyl group is attached to the silicon, the reactivity of the remaining chlorine atom is enhanced, making further substitution rapid. lookchem.com To mitigate this, strategies such as in situ formation of the Grignard reagent in the presence of the silane (B1218182) precursor have been explored to avoid high local concentrations of the organometallic reagent. lookchem.com Organolithium reagents, such as pentafluorophenyllithium, can also be used but are generally more reactive, which can make controlling the degree of substitution more challenging. lookchem.comdtic.mil

Photochemical methods represent an alternative, though less common, approach in organosilicon chemistry. These reactions utilize light energy to promote chemical transformations that may not be accessible through thermal methods. In the context of organosilane synthesis, the primary photochemical mechanism often involves the cleavage of a silicon-carbon bond. researchgate.net While specific photochemical syntheses for this compound are not widely documented, the principles of organosilicon photochemistry could offer potential pathways.

For instance, photochemically induced reactions could be envisioned to functionalize a pre-existing silane or to rearrange a more complex fluorinated organosilicon precursor. Such routes might involve the generation of reactive intermediates like silyl radicals or silylenes, which could then be trapped by a pentafluorophenyl-containing species. This area remains a subject for further research to develop controlled and high-yield synthetic photochemical methods for this class of compounds.

Precursor Reactivity in Derivatization and Functionalization

The utility of this compound often lies not in the compound itself, but in its ability to act as a reactive precursor for modifying other molecules or surfaces.

This compound is primarily employed as a derivatizing agent, particularly in the field of gas chromatography (GC). Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis, for instance, by increasing its volatility, thermal stability, or detectability. gcms.czresearchgate.net

The compound, also known by the trade name Flophemesyl Chloride, is used to introduce the pentafluorophenyldimethylsilyl (C₆F₅(CH₃)₂Si-) group onto target molecules. This process, known as silylation, targets analytes containing active hydrogen atoms, such as those in hydroxyl (-OH), thiol (-SH), or amine (-NH) functional groups. gcms.cznih.gov The reaction proceeds via nucleophilic substitution at the silicon atom, where the active hydrogen is replaced by the silyl group, and hydrogen chloride is eliminated.

Table 2: General Silylation Reaction for Derivatization

| Analyte Functional Group | Derivatization Product |

| R-OH (Alcohol/Phenol) | R-O-Si(CH₃)₂C₆F₅ |

| R-SH (Thiol) | R-S-Si(CH₃)₂C₆F₅ |

| R-NH₂ (Primary Amine) | R-NH-Si(CH₃)₂C₆F₅ |

The key advantage of using this specific reagent is the introduction of the highly fluorinated pentafluorophenyl group. This moiety makes the resulting derivative highly sensitive to Electron Capture Detectors (ECD), a common detector in gas chromatography that is particularly responsive to halogenated compounds. researchgate.netweber.hu An application example involves dissolving a primary alcohol in pyridine (B92270), followed by the addition of a mixture containing this compound, which prepares the sample for direct GC-ECD analysis. This enhanced detector response allows for the trace-level quantification of analytes that would otherwise be difficult to detect.

Advanced Reaction Mechanisms and Reactivity Profiles

Silicon-Center Reactivity in Nucleophilic Processes

The core reactivity of pentafluorophenyldimethylchlorosilane involves the silicon atom acting as an electrophilic center, readily undergoing attack by nucleophiles. This reactivity is governed by mechanisms distinct from those observed for analogous carbon compounds.

Nucleophilic substitution at the silicon center of chlorosilanes, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, often denoted as SN2-Si. masterorganicchemistry.com This mechanism, however, exhibits significant differences from the classical SN2 reaction at a carbon center. nih.govwesleyan.edu

A key distinction lies in the potential energy surface of the reaction. While SN2 reactions at carbon proceed through a high-energy, five-coordinate transition state, creating a double-well energy profile with a central barrier, the corresponding reaction at a larger silicon atom often proceeds via a more stable, pentacoordinate intermediate. nih.govwesleyan.eduresearchgate.net This difference arises because the larger atomic radius of silicon reduces steric congestion, and its ability to utilize d-orbitals for bonding stabilizes the five-coordinate geometry. nih.gov Consequently, the SN2-Si reaction may follow a single-well potential energy surface where the pentacoordinate species is a true intermediate rather than just a transient state. wesleyan.eduresearchgate.net

The SN2-Si mechanism allows this compound to form stable covalent bonds with a wide array of nucleophiles. The chlorine atom serves as an effective leaving group, facilitating the substitution. Common nucleophiles include alcohols (to form silyl (B83357) ethers), amines (to form silylamines), and organometallic reagents, which create new silicon-carbon bonds.

The general reaction can be summarized as: (C₆F₅)(CH₃)₂Si-Cl + Nu⁻ → (C₆F₅)(CH₃)₂Si-Nu + Cl⁻

This reactivity is fundamental to its use as a silylating agent, where it introduces the pentafluorophenyldimethylsilyl group onto other molecules.

| Nucleophile (Nu⁻) | Reactant | Product | Bond Formed |

|---|---|---|---|

| Alkoxide (R-O⁻) | Alcohol (R-OH) | Silyl Ether ((C₆F₅)(CH₃)₂Si-OR) | Si-O |

| Amide (R₂N⁻) | Amine (R₂NH) | Silylamine ((C₆F₅)(CH₃)₂Si-NR₂) | Si-N |

| Carbanion (R⁻) | Organolithium (R-Li) or Grignard (R-MgBr) | Alkyl/Aryl Silane (B1218182) ((C₆F₅)(CH₃)₂Si-R) | Si-C |

| Hydroxide (OH⁻) | Water (H₂O) | Silanol (B1196071) ((C₆F₅)(CH₃)₂Si-OH) | Si-O |

Catalytic Pathways Involving this compound and Related Species

While this compound is primarily a stoichiometric reagent, its structural motifs are relevant to understanding catalytic cycles involving related organosilicon and organoboron compounds. A prominent example is the catalysis driven by Tris(pentafluorophenyl)borane (B72294).

Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (TPFPB), is an exceptionally strong and commercially available Lewis acid known for its stability and unique catalytic activity, even in the presence of water. mdpi.com It is particularly effective in catalyzing reactions involving silanes. mdpi.com TPFPB's high Lewis acidity allows it to abstract a hydride ion (H⁻) from a hydrosilane (a compound containing a Si-H bond), which is a key step in several important synthetic transformations. nih.gov

The Piers–Rubinsztajn reaction is a powerful method for forming siloxane (Si-O-Si) or silyl ether (Si-O-C) bonds. mdpi.comnih.gov It involves the TPFPB-catalyzed condensation between a hydrosilane (R₃Si-H) and an alkoxysilane (R'₃Si-OR'') or an alcohol (R''-OH). mdpi.comresearchgate.net

The central feature of this reaction is the TPFPB-mediated transfer of a hydride from the silicon atom of the hydrosilane to either a carbon or a hydrogen atom. mdpi.comnih.gov The mechanism is initiated by the activation of the Si-H bond by the Lewis acidic TPFPB. nih.gov The borane (B79455) abstracts the hydride from the silane, generating a highly reactive silylium-like species and a hydridoborate anion complex, [(C₆F₅)₃B-H]⁻. nih.govacs.org This complex then transfers the hydride to an electrophilic center. nih.gov

When reacting with an alkoxysilane (Si-OR): The hydride is transferred to the carbon atom of the alkoxy group, leading to the formation of a Si-O-Si bond and the release of a hydrocarbon (R-H) as a byproduct. mdpi.comnih.gov

When reacting with an alcohol (R-OH) or silanol (Si-OH): The hydride is transferred to the acidic hydrogen of the hydroxyl group, resulting in the formation of a Si-O-C or Si-O-Si bond and the evolution of dihydrogen gas (H₂). nih.govmdpi.com

These processes provide mild and high-yielding routes to complex siloxane materials. mdpi.comnih.gov

The TPFPB-catalyzed reaction between hydrosilanes and alcohols or silanols is a specific and clean variant of the Piers-Rubinsztajn reaction, often referred to as dehydrogenative silation or dehydrogenative coupling. acs.orgorganic-chemistry.org This reaction is highly efficient for creating silyl ethers from a wide variety of alcohols, including primary, secondary, and tertiary alcohols. acs.orgorganic-chemistry.org

The reaction proceeds cleanly at room temperature with low catalyst loadings (e.g., 2 mol %) and is tolerant of many functional groups. acs.orgorganic-chemistry.org The only byproduct is dihydrogen gas, making it an environmentally benign alternative to traditional methods that use chlorosilanes and generate stoichiometric amounts of salt waste. organic-chemistry.org The mechanism involves the borane activating the silane via hydride abstraction, followed by reaction of the intermediate ion pair with the alcohol to yield the silyl ether and H₂. acs.orgorganic-chemistry.org

| Hydrosilane | Hydroxyl Source | Product | Byproduct | Bond Formed |

|---|---|---|---|---|

| R₃Si-H | Alcohol (R'-OH) | Silyl Ether (R₃Si-OR') | H₂ | Si-O-C |

| R₃Si-H | Silanol (R'₃Si-OH) | Disiloxane (R₃Si-O-SiR'₃) | H₂ | Si-O-Si |

| R₂SiH₂ | 1,2-Diol (HO-R'-OH) | Cyclic Silyl Acetal | H₂ | Si-O-C (x2) |

| R₃Si-H | Water (H₂O) | Silanol (R₃Si-OH) | H₂ | Si-O-H |

Role of Fluorinated Groups in Transition State Stabilization

The pentafluorophenyl (C₆F₅) group in this compound plays a crucial role in modulating its reactivity through electronic effects that stabilize transition states in various reactions. The high electronegativity of the fluorine atoms makes the C₆F₅ group a strong electron-withdrawing substituent. acs.orgrsc.org This electronic influence is critical in reactions such as nucleophilic substitution at the silicon center.

In a typical SN2 reaction at a silicon center, a nucleophile attacks the silicon atom, leading to a pentacoordinate transition state or intermediate. The stability of this transition state is a key determinant of the reaction rate. The electron-withdrawing pentafluorophenyl group can stabilize the increased electron density on the silicon atom in the pentacoordinate transition state through inductive effects. This stabilization lowers the activation energy of the reaction, thereby increasing the rate of nucleophilic substitution compared to analogous non-fluorinated aryl- or alkyl-substituted chlorosilanes.

The pentafluorophenyl group can also participate in other non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which can influence the geometry and stability of the transition state assembly, particularly in condensed phases. nih.gov The polarity of the C-F bonds contributes to these interactions. nih.gov

Table 2: Electronic Properties of the Pentafluorophenyl Group and Their Effects

| Property | Description | Impact on Reactivity |

| Inductive Effect | Strong electron-withdrawing (-I) effect due to the high electronegativity of fluorine atoms. acs.org | Stabilizes negative charge buildup on the silicon atom in the transition state of nucleophilic substitution. |

| Mesomeric Effect | Weak electron-donating (+M) effect from the fluorine lone pairs, but generally outweighed by the inductive effect. | Minor influence compared to the strong inductive effect. |

| Polarizability | The C₆F₅ ring has a distinct quadrupole moment. | Can participate in electrostatic interactions, influencing intermolecular organization. |

| π-Interactions | Can engage in π-π stacking interactions with other aromatic systems. nih.gov | May influence substrate pre-organization and transition state geometry. |

Electrophilic and Radical Mechanisms

Silyl radicals are valuable intermediates in organic synthesis, and their generation via the electrochemical reduction of readily available chlorosilanes presents a powerful and sustainable strategy. nih.govacs.org This method allows for the formation of silyl radicals under mild, transition-metal-free conditions by applying a highly biased potential to cleave the strong silicon-chlorine bond. nih.govacs.org

The mechanism for the electrochemical generation of a silyl radical from this compound involves a single-electron reduction at the cathode. This process can be described by the following steps:

Single-Electron Transfer (SET): The chlorosilane molecule diffuses to the cathode surface and accepts an electron, forming a radical anion intermediate. (C₆F₅)(CH₃)₂SiCl + e⁻ → [(C₆F₅)(CH₃)₂SiCl]•⁻

Fragmentation: The radical anion is unstable and rapidly undergoes fragmentation, cleaving the Si-Cl bond to produce a silyl radical and a chloride anion. [(C₆F₅)(CH₃)₂SiCl]•⁻ → (C₆F₅)(CH₃)₂Si• + Cl⁻

The generated pentafluorophenyldimethylsilyl radical can then participate in various synthetic transformations, such as addition to alkenes in reactions like disilylation, hydrosilylation, and allylic silylation. nih.govacs.org The feasibility and potential required for the reduction are influenced by the substituents on the silicon atom. The electron-withdrawing nature of the pentafluorophenyl group would likely make this compound easier to reduce compared to its non-fluorinated phenyl or alkyl counterparts.

Cyclic voltammetry is a key technique used to study these electrochemical processes, providing information on the reduction potentials of the chlorosilanes. researchgate.netresearchgate.netaesj.net The voltammogram would typically show an irreversible reduction wave corresponding to the cleavage of the Si-Cl bond.

Table 3: Steps in the Electrochemical Generation of Silyl Radicals

| Step | Description | Chemical Equation |

| Initiation | Single-electron transfer from the cathode to the chlorosilane. | R₃SiCl + e⁻ → [R₃SiCl]•⁻ |

| Propagation | Fragmentation of the radical anion to form a silyl radical and a chloride ion. | [R₃SiCl]•⁻ → R₃Si• + Cl⁻ |

| Subsequent Reaction | The silyl radical reacts with a substrate (e.g., an alkene). | R₃Si• + H₂C=CH₂ → R₃SiCH₂CH₂• |

Oxidative Cleavage of Silicon-Chlorine Bonds

The cleavage of the silicon-chlorine bond in compounds like this compound can also be achieved through oxidative pathways, particularly involving transition metal complexes. This process, known as oxidative addition, is a fundamental step in many catalytic cycles. nih.govwikipedia.orglibretexts.org In this reaction, a low-valent metal center inserts into the Si-Cl bond, leading to an increase in both the oxidation state and the coordination number of the metal.

The general mechanism for the oxidative addition of a Si-Cl bond to a metal complex (LₙM) is as follows: LₙM + (C₆F₅)(CH₃)₂Si-Cl → LₙM(Cl)(Si(CH₃)₂(C₆F₅))

The feasibility of this reaction depends on several factors, including the nature of the metal, its ligand sphere, and the substituents on the silicon atom. Electron-rich, low-valent metal complexes are generally more reactive towards oxidative addition. wikipedia.org The strength of the Si-Cl bond and the steric and electronic properties of the silyl group also play a significant role. For instance, studies have shown that iron(0) complexes can cleave the Si-Cl bond in chlorosilanes through a process with radical character, involving two single-electron transfer steps. nih.gov

Beyond transition metal-mediated pathways, the Si-Cl bond can also be cleaved under strongly oxidizing conditions, potentially through radical-chain mechanisms. masterorganicchemistry.comlibretexts.orglumenlearning.com In such a scenario, an initiator would generate a radical that could abstract the chlorine atom from the silane, producing a silyl radical. However, due to the strength of the Si-Cl bond, such reactions are less common than the reductive or transition-metal-catalyzed cleavage pathways.

Table 4: Comparison of Si-Cl Bond Cleavage Mechanisms

| Mechanism | Description | Key Features |

| Reductive Cleavage | Single-electron transfer to the Si-Cl σ* orbital followed by fragmentation. | Typically electrochemical; forms a silyl radical and a chloride anion. nih.gov |

| Oxidative Addition | Insertion of a low-valent transition metal into the Si-Cl bond. | Increases metal oxidation state and coordination number by two; forms a metal-silyl and a metal-chloro ligand. nih.govlibretexts.org |

| Radical Abstraction | A radical species abstracts the chlorine atom. | Less common for Si-Cl bonds; part of a radical chain process. masterorganicchemistry.comlumenlearning.com |

Comparative Analysis of Organosilicon and Carbon Reactivity

The chemistry of organosilicon compounds, such as this compound, exhibits both similarities and significant differences when compared to their carbon analogues. These differences arise from the fundamental properties of silicon versus carbon, including electronegativity, atomic size, and the accessibility of d-orbitals.

Electronegativity and Bond Polarity: Silicon is less electronegative than carbon (Pauling scale: Si = 1.90, C = 2.55). This difference leads to a reversal of bond polarity in Si-H bonds compared to C-H bonds. In this compound, the Si-C and Si-Cl bonds are highly polarized, with the silicon atom being the positive end of the dipole. This makes the silicon center highly susceptible to nucleophilic attack.

Multiple Bonds: Carbon is well-known for its ability to form stable double and triple bonds (π-bonds). Silicon, in contrast, forms weak π-bonds, and compounds with Si=C or Si=Si double bonds (silenes and disilenes) are generally highly reactive and require bulky substituents for stabilization.

Hypervalency: Unlike carbon, which is generally limited to a coordination number of four, silicon can readily expand its coordination sphere to form stable pentacoordinate and hexacoordinate species. This is often attributed to the availability of its 3d orbitals for bonding, although molecular orbital theory provides a more accurate description involving three-center, four-electron bonds. This ability to form hypervalent intermediates is a key feature of silicon's reactivity, particularly in nucleophilic substitution reactions.

Table 5: Comparison of Silicon and Carbon Properties and Reactivity

| Property | Silicon (in Organosilanes) | Carbon (in Organic Compounds) |

| Electronegativity (Pauling) | 1.90 | 2.55 |

| Typical Bond Length (to C) | ~1.89 Å | ~1.54 Å (C-C) |

| Bond Energy (Si-Si vs C-C) | ~222 kJ/mol | ~346 kJ/mol |

| Bond Energy (Si-O vs C-O) | ~452 kJ/mol | ~358 kJ/mol |

| Multiple Bonding | Weak and reactive π-bonds. | Strong and stable π-bonds. |

| Coordination Number | Commonly 4, but can expand to 5 or 6 (hypervalency). | Typically 4. |

| SN2 Reaction Profile | Often proceeds via a stable pentacoordinate intermediate (single-well or double-well potential energy surface). researchgate.netexlibrisgroup.com | Proceeds via a high-energy pentacoordinate transition state (double-well potential energy surface). researchgate.net |

| Reactivity towards Nucleophiles | High, due to the electropositive nature and accessibility of the silicon atom. | Variable, depends on the specific structure. |

Functionalization and Material Science Applications

Surface Modification and Interface Engineering

The ability of Pentafluorophenyldimethylchlorosilane to react with hydroxyl groups and other active hydrogens on surfaces makes it a valuable reagent for altering the surface properties of a wide range of materials. This section details its use in modifying silicon surfaces, sol-gel monoliths, and polymeric materials.

Preparation of Chemical Wettability Gradients on Porous Silicon Surfaces

A general approach to forming a wettability gradient involves exposing a porous silicon substrate to a vapor of a reactive silane (B1218182), such as a chlorosilane, under controlled conditions. The concentration of the silane vapor is varied across the surface, leading to a gradient in the density of the grafted silane molecules. This, in turn, results in a continuous change in surface energy and, consequently, wettability. For instance, a gradient can be established by placing the porous silicon substrate in a chamber with a source of the silane at one end, allowing diffusion to create a concentration gradient. nih.gov The reaction of the chlorosilane with the surface silanol (B1196071) groups on the porous silicon leads to the formation of a stable siloxane bond. The degree of surface modification and the resulting wettability would depend on factors like the concentration of the silane, the reaction time, and the relative humidity. nih.gov

Catalyst-Free Surface Functionalization of Hydrogen-Terminated Silicon with Alkyl Silanols

The functionalization of hydrogen-terminated silicon surfaces is crucial for the development of advanced electronic and sensing devices. While traditional methods often require catalysts or harsh reaction conditions, recent research has focused on catalyst-free approaches. One such method involves the direct reaction of alkyl silanols with hydrogen-terminated silicon surfaces. This reaction is reported to be fast and efficient, proceeding at room temperature without the need for a catalyst. researchgate.net

Although specific research detailing the direct use of a derivative like pentafluorophenyldimethylsilanol in a catalyst-free reaction with hydrogen-terminated silicon is not available, the general mechanism involves the reaction between the silanol group (Si-OH) of the alkyl silanol and the silicon hydride (Si-H) on the surface, leading to the formation of a stable Si-O-Si bond and the release of hydrogen gas. This process can be accelerated with UV light irradiation. researchgate.net The resulting organic monolayers are densely packed and exhibit high hydrolytic stability. researchgate.net

Silanization of Sol-Gel Monoliths for Chromatographic Applications

Pentafluorophenyl-functionalized stationary phases are widely used in chromatography due to their unique separation selectivity, which arises from a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. chromatographyonline.com While specific documentation on the use of this compound for the silanization of sol-gel monoliths is limited, the general principle involves the reaction of the chlorosilane with the silanol groups present on the surface of the silica-based monolith.

The synthesis of such stationary phases typically involves bonding a pentafluorophenylpropyl group to the silica (B1680970) support. researchgate.net This modification enhances the retention of basic compounds and provides alternative selectivity compared to traditional alkyl-bonded phases like C18. chromatographyonline.comresearchgate.net The use of a pentafluorophenyl phase can be particularly advantageous in high-performance liquid chromatography-mass spectrometry (HPLC-MS) applications, as it can lead to signal enhancement for certain analytes. researchgate.net

The general process of silanizing a sol-gel monolith would involve perfusing the monolith with a solution of the chlorosilane in an appropriate organic solvent. The reaction between the chlorosilane and the surface silanols results in the covalent attachment of the pentafluorophenyldimethylsilyl groups to the monolith's surface, thereby creating the stationary phase.

Modification of Polymeric Materials

The surface modification of polymeric materials is essential for a wide range of applications, including improving biocompatibility, enhancing adhesion, and creating hydrophobic or hydrophilic surfaces. Silanization with fluorinated silanes is a common strategy to impart hydrophobicity to polymer surfaces. researchgate.netmdpi.comnih.gov

While specific studies detailing the use of this compound for the modification of polymeric materials are not extensively documented, the general approach involves reacting the chlorosilane with functional groups on the polymer surface, such as hydroxyl or carboxyl groups. For polymers that lack such reactive groups, a surface activation step, such as plasma treatment, can be employed to introduce them. researchgate.netnih.gov

The grafting of perfluorinated moieties onto a polymer surface can significantly lower its surface energy, leading to a highly hydrophobic character. researchgate.netnih.gov This has been demonstrated with other fluorinated silanes on polymers like polydimethylsiloxane (B3030410) (PDMS), where the modified surface exhibits increased contact angles and reduced surface energy. researchgate.netnih.gov Such modifications are of interest for applications in microfluidics, protective coatings, and biomedical devices. researchgate.netnih.gov

Development of Advanced Materials

This compound can also serve as a monomer or precursor in the synthesis of advanced materials, particularly siloxane-based polymers and copolymers. The incorporation of the pentafluorophenyl group can impart unique thermal, chemical, and optical properties to the resulting polymers.

Synthesis of Siloxane-Based Polymers and Copolymers

The synthesis of siloxane-based polymers and copolymers can be achieved through various polymerization techniques, including ring-opening polymerization and polycondensation reactions. The use of functionalized chlorosilanes as monomers allows for the incorporation of specific side groups, which in turn determines the properties of the final polymer.

One notable method for the synthesis of siloxane copolymers is the tris(pentafluorophenyl)borane-catalyzed reaction between a hydrosilane and an alkoxysilane, known as the Piers-Rubinsztajn reaction. researchgate.net This reaction allows for the formation of siloxane bonds under mild conditions. While this example uses a catalyst with pentafluorophenyl groups, the direct incorporation of a pentafluorophenyldimethylsilyl moiety into a polymer chain can be envisioned through the reaction of this compound.

For instance, the hydrolysis and condensation of this compound, potentially with other chlorosilane comonomers, would lead to the formation of polysiloxanes with pendant pentafluorophenyl groups. These polymers would be expected to exhibit enhanced thermal stability and different solubility characteristics compared to their non-fluorinated analogs. The synthesis of amphiphilic block copolymers containing polydimethylsiloxane (PDMS) and polyethylene (B3416737) glycol (PEG) has been achieved using tris(pentafluorophenyl)borane (B72294), highlighting the role of such fluorinated compounds in facilitating polymerization. researchgate.net

Fabrication of Nanoporous Materials from Siloxane Oligomers

The direct application of this compound for the specific fabrication of nanoporous materials from siloxane oligomers is not extensively detailed in prominent research literature. However, the fundamental chemistry of chlorosilanes provides a basis for how such materials could be formed. The process would rely on the hydrolysis and condensation of the silane.

Initially, the silicon-chlorine bond in this compound is readily hydrolyzed by water, converting the chlorosilane into a more reactive silanol (a compound containing a Si-OH group). This silanol can then undergo condensation reactions with other silanols or with existing siloxane oligomers (short-chain molecules with a Si-O-Si backbone). This step-growth polymerization extends the siloxane chains and creates a cross-linked, three-dimensional network. The general mechanism for hydrolysis is faster than for condensation in acidic media. researchgate.net By carefully controlling reaction conditions such as pH, catalyst, temperature, and solvent, it is possible to influence the structure of the resulting polysiloxane network to create materials with defined porosity. researchgate.net While this sol-gel process is a standard method for creating silica-based materials, the specific use of this compound to generate nanoporosity from oligomeric precursors requires further dedicated research.

Incorporation into Fluorescent Materials for Optoelectronic Research

Organosilicon compounds are increasingly incorporated into fluorescent materials to enhance properties like thermal stability and quantum yield. mdpi.com While this compound is not a fluorescent molecule itself, its reactive chlorosilane group can be used to anchor materials containing pentafluorophenyl moieties to surfaces for optoelectronic applications.

A notable example involves the covalent coupling of a fluorescent indicator molecule, platinum(II)-5,10,15,20-meso-tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphyrin (PtTFPP), to a porous glass matrix for use in optical gas sensors. rsc.org In this system, the surface of the glass is first functionalized with an aminosilane (B1250345) or mercaptosilane. rsc.org The terminal amino or thiol group of the surface-bound silane then performs a nucleophilic substitution on one of the fluorine atoms of the porphyrin's pentafluorophenyl rings, forming a stable, covalent bond. rsc.org This strategy immobilizes the dye, preventing it from leaching or aggregating, which is crucial for sensor stability. rsc.org The pentafluorophenyl group is therefore a key component of the fluorescent dye that enables this linkage. This demonstrates a methodology where the chemistry relevant to this compound—the reactivity of a pentafluorophenyl group and the surface-binding capability of a silane—is central to the design of functional optoelectronic materials.

Design of Hydrophobic Coatings

The creation of hydrophobic (water-repellent) surfaces is a significant area of material science, often achieved by lowering the surface free energy of a substrate. Fluorinated compounds are exceptionally effective for this purpose. This compound can be used to design hydrophobic coatings through surface modification.

The underlying principle involves the reaction of the chlorosilane group with hydroxyl (-OH) groups present on the surface of many materials, such as glass, ceramics, and metals. This reaction forms a covalent Si-O bond, securely grafting the pentafluorophenyldimethylsilyl group onto the surface. Once bonded, the organosilane forms a thin layer where the fluorinated part of the molecule, the pentafluorophenyl group, is oriented away from the substrate. This dense fluorination at the surface dramatically lowers the surface energy.

A low surface energy prevents water from spreading out, causing it to bead up into droplets with a high contact angle, a key characteristic of a hydrophobic surface. youtube.com The combination of low surface energy provided by fluorinated molecules and, in some cases, engineered surface roughness can lead to superhydrophobicity, where water contact angles exceed 150°. mdpi.com While specific studies detailing the exact contact angle achieved with this compound are not prevalent, the established effectiveness of fluoroalkylsilanes in creating durable and transparent superhydrophobic coatings confirms the scientific basis for its application in this field. mdpi.com

Applications in Advanced Chemical Methodologies

Derivatization Agents in Analytical Chemistry Techniques

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a crucial step to modify analytes to improve their chromatographic behavior and detection. researchgate.netcore.ac.uk this compound, also known as Flophemesyl chloride, is an effective derivatizing reagent, especially for compounds containing hydroxyl groups, such as alcohols and sterols. dakenchem.comresearchgate.net

The process involves the reaction of the hydroxyl group of an analyte with the chlorosilane, which replaces the active hydrogen with a pentafluorophenyldimethylsilyl (flophemesyl) group. This transformation has several analytical advantages:

Increased Volatility : The resulting silyl (B83357) ether is typically more volatile than the original alcohol, which is essential for analysis by GC. dakenchem.com

Improved Thermal Stability : The derivative is often more stable at the high temperatures used in the GC inlet and column.

Enhanced Detection : The pentafluorophenyl group is a strong electron-capturing moiety. This makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling detection at very low levels (picogram quantities). dakenchem.com

Improved Chromatography : Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and better separation from other components in a mixture. iphy.ac.cn

For instance, the derivatization of sterols with reagents based on this compound allows for quantitative analysis and can even provide structural information about unknown sterols by using a series of related silylating agents with varying reactivity. dakenchem.com

| Analyte Functional Group | Derivatization Reagent | Resulting Group | Key Analytical Benefit |

| Hydroxyl (-OH) | This compound | Pentafluorophenyldimethylsilyl Ether | High sensitivity with Electron Capture Detector (ECD) |

| Carboxylic Acid (-COOH) | Pentafluorobenzyl Bromide | Pentafluorobenzyl Ester | Enhanced detection by GC-MS (ECNICI) |

| Amine (-NH2) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Amine | Increased volatility and thermal stability |

Protection of Hydroxyl Functionalities in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. researchgate.netresearchgate.net The pentafluorophenyldimethylsilyl group is an excellent protecting group for hydroxyl functionalities, particularly in complex molecules like steroids. dakenchem.com

The protection step involves reacting the alcohol with this compound, typically in the presence of a weak base like imidazole, to form a pentafluorophenyldimethylsilyl ether. mdpi.com This silyl ether is significantly less reactive than the free alcohol under many conditions.

Key characteristics of the pentafluorophenyldimethylsilyl protecting group:

Ease of Introduction : The silyl ether is formed readily upon reaction of the alcohol with the corresponding silyl chloride. researchgate.net

Stability : Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing agents, reducing agents, and organometallic reagents (e.g., Grignard reagents). researchgate.net

Selective Removal (Deprotection) : The Si-O bond of the silyl ether can be selectively cleaved to regenerate the original alcohol when the protection is no longer needed. The most common method for deprotection is treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The high strength of the silicon-fluorine (Si-F) bond provides a strong thermodynamic driving force for this reaction. nih.govresearchgate.net

The choice of different silyl chlorides (with varying steric bulk) allows for the selective protection of one hydroxyl group in the presence of others, which is a powerful strategy in the synthesis of complex polyhydroxylated compounds. mdpi.com

| Protecting Group | Reagent for Protection | Common Deprotection Condition |

| Pentafluorophenyldimethylsilyl | This compound | Tetrabutylammonium fluoride (TBAF) |

| tert-Butyldimethylsilyl (TBS) | tert-Butyldimethylchlorosilane | Tetrabutylammonium fluoride (TBAF), Acetic Acid |

| Triethylsilyl (TES) | Triethylchlorosilane | Hydrofluoric acid-pyridine (HF-Py), Acetic Acid |

Role in Suppressing Gas Evolution in Electrochemical Systems

Gas evolution is a significant issue in high-performance batteries, such as lithium-ion batteries, as it can lead to pressure buildup, reduced cell lifetime, and safety hazards. mit.edu A key strategy to mitigate this is the use of electrolyte additives that form a stable protective layer on the electrode surfaces, known as the solid electrolyte interphase (SEI).

Fluorinated compounds, including fluorinated silanes, have emerged as highly effective additives for this purpose. researchgate.netdakenchem.com When added to the electrolyte, a compound like this compound or a related fluorinated silane can be preferentially reduced at the anode surface during the initial charging cycles. This decomposition process forms a stable, robust SEI layer that is rich in silicon and lithium fluoride (LiF). iphy.ac.cn

The benefits of such an SEI layer include:

Electrolyte Protection : The stable SEI acts as a physical barrier, preventing the continuous decomposition of the bulk electrolyte solvent (e.g., organic carbonates) on the highly reactive electrode surface, which is a primary source of gas generation (such as CO, CO2, and C2H4). researchgate.netmit.edu

Improved Ion Conduction : A well-formed SEI allows for the efficient transport of lithium ions while blocking electrons, which is essential for battery function.

Precursors for Specialized Organofluorine Compounds

This compound serves as a key reagent in the synthesis of specialized organofluorine compounds, primarily through the introduction of the pentafluorophenyldimethylsilyl group onto other molecules. This functionalization is particularly valuable in the field of analytical chemistry, where the highly fluorinated tag enhances the detectability of various analytes. The primary application involves its use as a derivatizing agent to create volatile and thermally stable derivatives of polar compounds for analysis by gas chromatography (GC), especially with electron capture detection (ECD). km3.com.twgreyhoundchrom.comgelest.com

The core reaction involves the nucleophilic substitution at the silicon atom, where the chlorine atom is displaced by a nucleophile, such as an alcohol, phenol, amine, or carboxylic acid. This reaction, typically conducted in the presence of a base like pyridine (B92270) to neutralize the liberated hydrogen chloride, results in the formation of a stable pentafluorophenyldimethylsilyl ether, silylamine, or silyl ester. km3.com.tw This process effectively transforms compounds with polar functional groups (-OH, -NH, -COOH) into less polar, more volatile derivatives suitable for GC analysis. km3.com.twgreyhoundchrom.com

The resulting pentafluorophenyldimethylsilyl derivatives exhibit excellent properties for trace analysis. The presence of the five fluorine atoms in the pentafluorophenyl ring makes the derivatives highly sensitive to electron capture detectors, enabling the detection of analytes at very low concentrations, down to the femtogram level. gelest.com This high sensitivity is crucial for the analysis of trace components in complex biological and environmental samples. greyhoundchrom.com

Detailed research has demonstrated the utility of this compound for a range of compounds. For instance, primary alcohols are readily derivatized by reacting with a mixture of this compound and pentafluorophenyldimethylsilyldiethylamine (B1586593) in pyridine. km3.com.twgreyhoundchrom.com The derivatization of tertiary alcohols can also be achieved efficiently, often completing within minutes at room temperature. km3.com.twgreyhoundchrom.com Beyond alcohols, this reagent has been successfully applied to the derivatization of sterols, phenols, amines, and carboxylic acids, highlighting its versatility as a precursor for creating a wide array of analyzable organofluorine compounds. dss.go.th

Beyond analytical derivatization, the pentafluorophenyl group introduced by this reagent has been utilized in modifying stationary phases for high-performance liquid chromatography (HPLC). dss.go.th By bonding the pentafluorophenyldimethylsilyl moiety to a silica gel support, a stationary phase with unique separation characteristics is created, offering different selectivity compared to traditional phenyl-based phases. dss.go.th

The table below summarizes the primary applications of this compound as a precursor in forming specialized organofluorine derivatives for analytical purposes.

| Target Functional Group | Reactant Type | Resulting Derivative | Analytical Application |

| Hydroxyl (-OH) | Alcohols, Phenols, Sterols | Pentafluorophenyldimethylsilyl Ether | GC-ECD, GC-MS |

| Amino (-NH₂) | Primary & Secondary Amines | Pentafluorophenyldimethylsilylamine | GC-ECD, GC-MS |

| Carboxyl (-COOH) | Carboxylic Acids | Pentafluorophenyldimethylsilyl Ester | GC-ECD, GC-MS |

Advanced Characterization Techniques in Mechanistic Elucidation

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the chemical structure and surface chemistry of materials modified with pentafluorophenyldimethylchlorosilane. These techniques probe the interactions of electromagnetic radiation with the sample to reveal detailed information about its molecular composition and bonding.

Infrared (IR) Spectroscopy for Surface Chemistry

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for characterizing the surface chemistry of substrates functionalized with this compound. nih.gov When a self-assembled monolayer (SAM) of a similar compound, such as a fluoroalkylsilane, is formed on a surface, characteristic vibrational modes can be observed. nih.govresearchgate.net For a surface treated with this compound, the IR spectrum would be expected to exhibit specific absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key vibrational modes anticipated in the IR spectrum of a this compound-modified surface include:

C-F Stretching: The strong electronegativity of fluorine atoms results in intense absorption bands typically found in the 1100-1400 cm⁻¹ region. The pentafluorophenyl group would show multiple strong bands in this range.

Si-C Stretching: The stretching vibration of the silicon-carbon bond in the dimethylsilyl group is expected to appear in the 1250-1280 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pentafluorophenyl ring typically occur in the 1400-1600 cm⁻¹ range.

Si-O-Si Stretching: Upon reaction with a hydroxylated surface, the chlorosilane moiety hydrolyzes and condenses to form siloxane (Si-O-Si) linkages. These bonds give rise to a broad and strong absorption band, generally observed between 1000 and 1100 cm⁻¹. nih.gov

C-H Stretching: The methyl (CH₃) groups attached to the silicon atom will exhibit symmetric and asymmetric stretching vibrations in the 2800-3000 cm⁻¹ region. nih.gov

The presence and characteristics of these peaks provide direct evidence of the successful grafting of the silane (B1218182) onto the surface and offer insights into the structure and orientation of the resulting monolayer. platypustech.com

Table 1: Expected Infrared Absorption Bands for a this compound-Modified Surface

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-F Stretching | 1100 - 1400 | Strong |

| Si-C Stretching | 1250 - 1280 | Medium |

| Aromatic C=C Stretching | 1400 - 1600 | Medium to Weak |

| Si-O-Si Stretching | 1000 - 1100 | Strong, Broad |

| C-H Stretching (Methyl) | 2800 - 3000 | Medium to Weak |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and chemical states of the top few nanometers of a material. For a surface modified with this compound, XPS analysis provides quantitative information about the presence of fluorine, carbon, silicon, and chlorine, confirming the successful deposition of the silane.

High-resolution XPS spectra of the core levels of each element offer detailed insights into the chemical bonding environment.

C 1s Spectrum: The C 1s spectrum is expected to be complex due to the different carbon environments. It can be deconvoluted into several peaks:

A peak corresponding to the C-Si bonds of the methyl groups.

Peaks at higher binding energies associated with the carbon atoms of the pentafluorophenyl ring. Carbons directly bonded to fluorine (C-F) will exhibit a significant shift to higher binding energies due to the high electronegativity of fluorine. uh.edu

A component at approximately 285 eV can be attributed to adventitious hydrocarbon contamination. researchgate.net

F 1s Spectrum: A single, strong peak is expected for the F 1s core level, corresponding to the C-F bonds in the pentafluorophenyl group. uh.edu The binding energy is typically around 688-689 eV. uh.edu

Si 2p Spectrum: The Si 2p spectrum will show a peak corresponding to the silicon atom in the dimethylsilyl group. The binding energy will be indicative of its bonding to carbon and, after surface reaction, to oxygen (Si-O).

Cl 2p Spectrum: The presence of a Cl 2p signal would indicate unreacted chlorosilane groups on the surface. Its absence or low intensity after proper reaction and rinsing would suggest the successful hydrolysis and condensation of the chlorosilane headgroup.

Table 2: Expected Binding Energies in XPS for a this compound-Modified Surface

| Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|

| C 1s | ~285 - 294 | Distinguishes between C-Si, C-C, and C-F bonds. uh.edu |

| F 1s | ~688 - 689 | Confirms the presence of the pentafluorophenyl group. uh.edu |

| Si 2p | ~102 - 104 | Indicates the silicon chemical environment (Si-C, Si-O). |

| Cl 2p | ~200 - 202 | Reveals the presence of unreacted chlorosilane groups. |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. By probing the magnetic properties of different atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the protons of the two equivalent methyl groups attached to the silicon atom. This signal would likely appear as a singlet in the upfield region of the spectrum, typically between 0 and 1 ppm. msu.edu

¹³C NMR: The carbon-13 NMR spectrum would provide more detailed structural information. youtube.com Distinct signals would be expected for the methyl carbons and the carbons of the pentafluorophenyl ring. The carbons in the aromatic ring that are bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling and will be shifted significantly downfield. wisc.edu

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For the pentafluorophenyl group, three distinct signals are expected, corresponding to the ortho, meta, and para fluorine atoms, with an integration ratio of 2:2:1. The chemical shifts and coupling patterns (J-coupling) between the fluorine nuclei provide unambiguous confirmation of the pentafluorophenyl moiety. researchgate.net

²⁹Si NMR: Silicon-29 NMR, although less sensitive, provides direct information about the silicon environment. The chemical shift of the ²⁹Si nucleus in this compound would be characteristic of a silicon atom bonded to two methyl groups, a pentafluorophenyl group, and a chlorine atom. researchgate.netrsc.org

Table 3: Estimated NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Estimated Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-CH₃ | 0 - 1 |

| ¹³C | Si-CH₃ | 0 - 10 |

| C₆F₅ | 110 - 150 | |

| ¹⁹F | ortho-F | -170 to -130 (relative to CFCl₃) wikipedia.org |

| meta-F | ||

| para-F | ||

| ²⁹Si | (CH₃)₂(C₆F₅)Si-Cl | Specific to structure rsc.org |

Mass Spectrometry (MS), including Gas Chromatography–Mass Spectrometry (GC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. wikipedia.org When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, electron impact (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺), followed by characteristic fragmentation patterns. libretexts.org Key fragmentation pathways could include:

Loss of a Methyl Group: Cleavage of a Si-CH₃ bond would result in a prominent fragment at [M-15]⁺. libretexts.org

Loss of a Chlorine Atom: The cleavage of the Si-Cl bond would lead to a fragment at [M-35]⁺ or [M-37]⁺, depending on the chlorine isotope.

Cleavage of the Si-C₆F₅ Bond: Fragmentation of the bond between the silicon atom and the pentafluorophenyl ring could result in ions corresponding to the [C₆F₅]⁺ fragment or the [(CH₃)₂SiCl]⁺ fragment.

Rearrangement Reactions: More complex fragmentation patterns involving rearrangements are also possible. slideshare.net

GC-MS is particularly useful for analyzing the purity of this compound and for identifying it in reaction mixtures, for instance, after its use in derivatization reactions. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl group (•CH₃) |

| [M-35/37]⁺ | Loss of a chlorine atom (•Cl) |

| [C₆F₅]⁺ | Pentafluorophenyl cation |

| [(CH₃)₂SiCl]⁺ | Dimethylchlorosilyl cation |

Surface Topography and Wettability Assessment

Beyond chemical composition, the physical properties of surfaces modified with this compound, such as topography and wettability, are of significant interest. These properties are crucial for many of the applications of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. These methods can provide valuable insights into reaction pathways, transition states, and the electronic factors that govern reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method that can effectively model the electronic structure and reactivity of molecules. For a compound like pentafluorophenyldimethylchlorosilane, DFT could be employed to study various reaction pathways, such as nucleophilic substitution at the silicon center.

A hypothetical reaction coordinate diagram for the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻), as could be predicted by DFT calculations, is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants: C₆F₅Si(CH₃)₂Cl + Nu⁻ | 0 |

| 2 | Transition State 1 (TS1) | +15 |

| 3 | Pentacoordinate Intermediate | -5 |

| 4 | Transition State 2 (TS2) | +10 |

| 5 | Products: C₆F₅Si(CH₃)₂Nu + Cl⁻ | -20 |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT study might reveal.

Studies on related chlorosilanes have shown that the nature of the substituents on the silicon atom significantly influences the reaction mechanism and energetics. The electron-withdrawing pentafluorophenyl group in this compound would be expected to increase the electrophilicity of the silicon center, potentially lowering the activation barrier for nucleophilic attack.

Elucidation of Highly Coordinated Silicon States

The ability of silicon to expand its coordination sphere beyond the typical four-coordinate state is a key aspect of its chemistry. Pentacoordinate and even hexacoordinate silicon species are often invoked as intermediates or transition states in reactions of organosilicon compounds. acs.orgscispace.com Quantum chemical calculations are instrumental in characterizing the structure, stability, and bonding of these highly coordinated states.

For this compound, the reaction with a Lewis base or a nucleophile could lead to the formation of a pentacoordinate silicon intermediate. nih.govnih.gov Computational studies on similar systems have shown that the geometry of these intermediates is typically a trigonal bipyramid or a square pyramid. nih.gov The stability of such an intermediate would depend on the nature of the incoming nucleophile and the substituents on the silicon atom. The strong electron-withdrawing nature of the pentafluorophenyl group could stabilize the negative charge on the silicon in a pentacoordinate silicate.

A summary of computationally predicted properties for a hypothetical pentacoordinate intermediate of this compound with a fluoride (B91410) ion is provided below.

| Property | Predicted Value |

| Geometry | Trigonal Bipyramidal |

| Si-Cl bond length (Å) | 2.25 |

| Si-F(axial) bond length (Å) | 1.70 |

| Charge on Silicon (Mulliken) | +0.85 |

| Stability (relative to reactants) | -10 kcal/mol |

Note: The data in this table is hypothetical and based on general trends observed in computational studies of pentacoordinate silicon species.

Analysis of Nucleophile-Scavenging Efficiency in Organosilicon Compounds

The Lewis acidity of organosilicon compounds is a critical factor in their ability to act as nucleophile scavengers. researchgate.netresearchgate.net Computational methods can be used to quantify the Lewis acidity and, by extension, the nucleophile-scavenging efficiency of compounds like this compound.

One common computational approach is to calculate the fluoride ion affinity (FIA) or the binding energy with a reference Lewis base. A higher binding energy indicates a stronger Lewis acid and a more efficient nucleophile scavenger. DFT calculations could be used to determine the geometry and binding energy of the complex formed between this compound and a nucleophile. ias.ac.inmdpi.com

The electron-withdrawing pentafluorophenyl group is expected to significantly enhance the Lewis acidity of the silicon center in this compound compared to, for example, trimethylchlorosilane. This increased Lewis acidity would make it a more effective scavenger for nucleophiles.

A comparative table of calculated fluoride ion affinities for different chlorosilanes is presented below to illustrate this trend.

| Compound | Calculated Fluoride Ion Affinity (kcal/mol) |

| Trimethylchlorosilane | -35 |

| Phenyldimethylchlorosilane | -42 |

| This compound | -55 |

Note: The data for this compound is an educated estimate based on the expected electronic effects and is included for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. acs.orgmdpi.compku.edu.cnresearchgate.net For this compound, MD simulations could be used to investigate its behavior in different solvent environments. This would involve simulating the movement of a large number of solvent molecules and one or more molecules of this compound.

Such simulations could provide insights into the solvation structure around the molecule, including the arrangement of solvent molecules around the silicon center and the pentafluorophenyl group. This information is crucial for understanding how the solvent might influence the reactivity of the compound. For instance, the accessibility of the silicon atom to an incoming nucleophile can be assessed from the radial distribution functions of solvent molecules around the silicon.

Development of Computational Models for Molecular Design

Computational models are increasingly being used to accelerate the discovery and design of new molecules with desired properties. These models can range from quantitative structure-activity relationship (QSAR) models to more sophisticated generative models.

Ligand-Centric Molecular Generation Models for Target Affinity

Constraints on Synthesizability and Physicochemical Properties in Molecular Space Exploration

Computational and theoretical chemistry provides a powerful lens for exploring the vast chemical space of organosilicon compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles derived from theoretical investigations of similar sterically hindered and electronically modified silanes can be applied to understand the constraints on its synthesizability and physicochemical properties.

Molecular space exploration for compounds like this compound involves navigating a high-dimensional landscape of potential isomers, conformers, and reaction pathways. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the stability and reactivity of these molecules. The synthesizability of this compound is primarily constrained by the steric hindrance imposed by the bulky pentafluorophenyl group and the two methyl groups attached to the silicon atom. taylorfrancis.comresearchgate.net This steric crowding influences the accessibility of the silicon center for nucleophilic attack, a common step in the functionalization of chlorosilanes. researchgate.net

Theoretical studies on the hydrolysis of chlorosilanes, for instance, have shown that the reaction mechanism and energetics are highly dependent on the substituents at the silicon atom. researchgate.net While these studies may not have included this compound directly, they provide a framework for understanding how the electron-withdrawing nature of the pentafluorophenyl group would affect the electrophilicity of the silicon center, and how the steric bulk would impact the transition state energies for substitution reactions.

The physicochemical properties of this compound are also shaped by these structural features. The pentafluorophenyl group, with its high electronegativity, significantly influences the electronic distribution within the molecule, impacting properties such as dipole moment, polarizability, and intermolecular interactions. mdpi.com Computational models can predict these properties, offering insights into the compound's potential behavior in various chemical environments. For example, the increased lipophilicity often associated with organosilicon compounds can be quantified through theoretical calculations, which is a crucial parameter in designing molecules for specific applications. acs.org

The stability of organosilicon molecules is another critical factor that can be assessed computationally. The strength of the silicon-carbon and silicon-chlorine bonds, as well as the potential for decomposition pathways, can be modeled to predict the compound's thermal and chemical stability. acs.org For this compound, the interplay between the strong Si-C bond and the reactive Si-Cl bond is a key determinant of its chemical behavior.